molecular formula C18H19N5O2S B3443129 N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3443129
M. Wt: 369.4 g/mol
InChI Key: ZOLCNKPBCBLPHS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a pyridin-4-yl group at position 5 and a methyl group at position 2. The acetamide moiety is linked via a sulfanyl bridge to the triazole ring, while the phenyl group attached to the acetamide nitrogen is substituted with methoxy and methyl groups at positions 2 and 5, respectively.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-4-5-15(25-3)14(10-12)20-16(24)11-26-18-22-21-17(23(18)2)13-6-8-19-9-7-13/h4-10H,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLCNKPBCBLPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the core triazole structure The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The final product is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, coatings, and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in triazole substituents, pyridine ring positions, and phenyl group modifications:

Compound Name Triazole Substituent Pyridine Position Phenyl Substituents Key Structural Difference
Target Compound 4-Methyl 4-pyridinyl 2-methoxy, 5-methyl Reference
2-{[4-Ethyl-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2-Methoxy-5-Methylphenyl)Acetamide 4-Ethyl 4-pyridinyl 2-methoxy, 5-methyl Ethyl vs. methyl on triazole
N-(5-Acetamido-2-Methoxyphenyl)-2-{[4-Allyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide 4-Allyl 2-pyridinyl 5-acetamido, 2-methoxy Allyl group on triazole; pyridine at position 2
N-(4-Chloro-2-Methoxy-5-Methylphenyl)-2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide 4-Ethyl 2-pyridinyl 4-chloro, 2-methoxy, 5-methyl Chloro substituent on phenyl; pyridine at position 2

Key Observations :

  • Triazole Substituents : Ethyl or allyl groups (vs. methyl) may enhance lipophilicity, affecting membrane permeability .
  • Pyridine Position: Pyridin-4-yl (target) vs.
  • Phenyl Modifications : Electron-withdrawing groups (e.g., chloro in ) improve antimicrobial activity compared to electron-donating methoxy/methyl groups in the target compound .
Antimicrobial and Anti-Inflammatory Activity
  • Target Compound: Limited direct data, but analogs with 4-pyridinyl and methyl/ethyl triazole groups show moderate antimicrobial activity (MIC: 32–64 µg/mL against E. coli and S. aureus) .
  • Electron-Withdrawing Substitutions : Derivatives with chloro or nitro groups on the phenyl ring (e.g., ) exhibit enhanced activity (MIC: 8–16 µg/mL) due to increased electrophilicity .
  • Anti-Exudative Activity: Triazole-acetamides with furan-2-yl substituents (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) show 60–70% inhibition at 10 mg/kg, comparable to diclofenac sodium . The target compound’s methoxy/methyl groups may reduce this effect.
Receptor-Targeting Activity
  • Orco Agonists : Analogs like VUAA-1 (4-ethyl, 3-pyridinyl) and OLC-12 (4-ethyl, 4-pyridinyl) demonstrate potent insect olfactory receptor activation. The target compound’s 4-methyl group likely reduces steric compatibility with receptor pockets compared to ethyl .

Key Insights :

  • Higher melting points in halogenated analogs correlate with crystallinity and stability .
  • Synthetic complexity increases with bulky substituents (e.g., allyl in ), requiring optimized catalysts like Zeolite (Y-H) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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